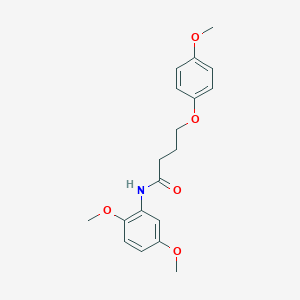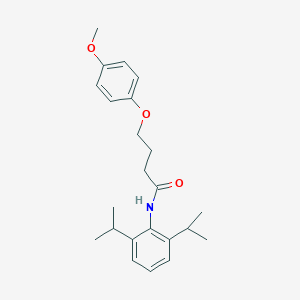![molecular formula C19H13Cl3F3N B284791 9-chloro-4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B284791.png)
9-chloro-4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-chloro-4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a chemical compound that has been the subject of much scientific research. This compound has been synthesized using various methods and has shown potential for use in various scientific applications. In
作用机制
The mechanism of action of 9-chloro-4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and receptors involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One advantage of using 9-chloro-4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. However, one limitation is that more research is needed to fully understand its mechanism of action and biochemical and physiological effects.
未来方向
There are several future directions for research on 9-chloro-4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One area of research is the development of more efficient synthesis methods. Another area of research is the investigation of its potential as an anti-cancer and anti-inflammatory agent. Further research is also needed to fully understand its mechanism of action and biochemical and physiological effects. Additionally, there is potential for the development of derivatives with improved pharmacological properties.
合成方法
The synthesis of 9-chloro-4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been achieved using various methods. One method involves the reaction of 2,4-dichloroaniline with 2,3,4,4a,5,6-hexahydro-1H-azepino[5,4,3-cd]indole-1,3-dione in the presence of trifluoroacetic acid and acetic anhydride. Another method involves the reaction of 2,4-dichloroaniline with 2,3,4,4a,5,6-hexahydro-1H-azepino[5,4,3-cd]indole-1,3-dione in the presence of trifluoroacetic acid and acetic anhydride followed by chlorination with thionyl chloride.
科学研究应用
9-chloro-4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has shown potential for use in various scientific applications. One area of research is its use as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Another area of research is its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation.
属性
分子式 |
C19H13Cl3F3N |
|---|---|
分子量 |
418.7 g/mol |
IUPAC 名称 |
9-chloro-4-(2,4-dichlorophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C19H13Cl3F3N/c20-9-4-5-12(15(22)8-9)17-11-3-1-2-10(11)16-14(21)7-6-13(18(16)26-17)19(23,24)25/h1-2,4-8,10-11,17,26H,3H2 |
InChI 键 |
NDNSCLBAKMRQSJ-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1C(NC3=C(C=CC(=C23)Cl)C(F)(F)F)C4=C(C=C(C=C4)Cl)Cl |
规范 SMILES |
C1C=CC2C1C(NC3=C(C=CC(=C23)Cl)C(F)(F)F)C4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284711.png)
![2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid](/img/structure/B284719.png)

![N-{3-[2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B284732.png)
![Ethyl 5-({[4-(acetylamino)phenyl]sulfonyl}oxy)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B284739.png)





![(E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one](/img/structure/B284760.png)

